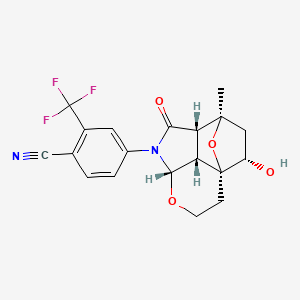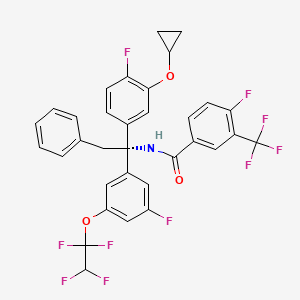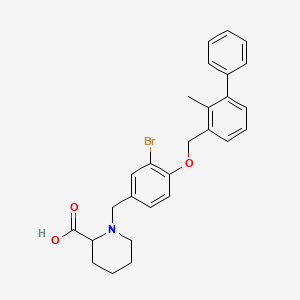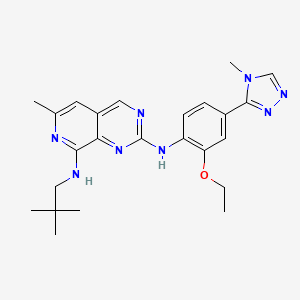
BOS-172722
Übersicht
Wirkmechanismus
Target of Action
BOS-172722 is a novel and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase . Mps1 is a protein kinase that is expressed in normal proliferating tissues and in certain actively dividing tumors . It plays a crucial role in the alignment of chromosomes in cancer cells .
Mode of Action
this compound binds to Mps1, inhibiting its regulatory checkpoint activities . This inhibition causes accelerated cell division with increased missegregation errors .
Biochemical Pathways
Mps1 acts during mitosis (cell division) and plays a pivotal role in the spindle assembly checkpoint (SAC), which monitors the correct bipolar attachment and tension of microtubules . Checkpoint activities by Mps1 normally inhibit the advancement of cancer cells from metaphase to anaphase until structural integrity and alignment occur . The inhibition of Mps1 by this compound compromises this checkpoint, leading to increased chromosome missegregation errors .
Pharmacokinetics
It is known that this compound is orally bioavailable .
Result of Action
The inhibition of Mps1 by this compound leads to accelerated cell division with increased missegregation errors, ultimately reducing the viability of malignant cells . In highly proliferative triple-negative breast cancer (TNBC) cell lines with compromised SAC activity, this compound treatment alone induces significant sensitization to death .
Action Environment
The efficacy of this compound can be influenced by the tumor environment. For instance, it has shown strong synergistic effects in combination with Paclitaxel in TNBC cell lines . In in vivo pharmacodynamic experiments, this compound potently inhibits the SAC induced by Paclitaxel in human tumor xenograft models of TNBC .
Biochemische Analyse
Biochemical Properties
BOS-172722 plays a significant role in biochemical reactions, particularly in the spindle assembly checkpoint (SAC) pathway. It interacts with the MPS1 kinase, a pivotal protein of the SAC . The SAC monitors the correct bipolar attachment and tension of microtubules (MT). When all MTs have been properly attached to the kinetochores, the cells enter anaphase .
Cellular Effects
This compound has shown significant effects on various types of cells, particularly in highly proliferative triple-negative breast cancer (TNBC) cell lines with compromised spindle assembly checkpoint activity . It induces significant sensitization to death in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the MPS1 kinase. It inhibits the MPS1 kinase, which is vital for the recruitment of kinetochore components, namely, a complex of MAD2 and MAD1, to unattached kinetochores .
Temporal Effects in Laboratory Settings
In in vivo pharmacodynamic experiments, this compound potently inhibits the spindle assembly checkpoint induced by paclitaxel in human tumor xenograft models of TNBC .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has shown excellent pharmacokinetic properties in mice, rats, and dogs .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the spindle assembly checkpoint (SAC) pathway .
Vorbereitungsmethoden
The synthetic route typically involves the following steps :
Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the condensation of appropriate starting materials under specific reaction conditions to form the pyrido[3,4-d]pyrimidine core.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving suitable precursors.
Substitution Reactions: Various substituents, such as the ethoxy group and the neopentyl group, are introduced through substitution reactions using appropriate reagents and conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet production demands.
Analyse Chemischer Reaktionen
BOS-172722 undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
BOS-172722 has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Vergleich Mit ähnlichen Verbindungen
BOS-172722 can be compared with other similar compounds, such as :
N8-(2,2-dimethylpropyl)-N2-[2-ethoxy-4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine: This compound has a similar structure but different substituents, which may result in different chemical and biological properties.
Other Pyrido[3,4-d]pyrimidine Derivatives:
Eigenschaften
IUPAC Name |
8-N-(2,2-dimethylpropyl)-2-N-[2-ethoxy-4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O/c1-7-33-19-11-16(22-31-27-14-32(22)6)8-9-18(19)29-23-25-12-17-10-15(2)28-21(20(17)30-23)26-13-24(3,4)5/h8-12,14H,7,13H2,1-6H3,(H,26,28)(H,25,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWLRDAOCLITOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN=CN2C)NC3=NC=C4C=C(N=C(C4=N3)NCC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Mps1 is a protein kinase that is expressed in normal proliferating tissues and in certain actively dividing tumors. It acts during mitosis (cell division) and plays a crucial role in the alignment of chromosomes in cancer cells. Checkpoint activities by Mps1 normally inhibit the advancement of cancer cells from metaphase to anaphase until structural integrity and alignment occur. BOS172722 binds to Mps1, inhibiting its regulatory checkpoint activities. This inhibition causes accelerated cell division with increased missegregation errors that ultimately reduce the viability of malignant cells. | |
| Record name | BOS172722 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15498 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1578245-44-9 | |
| Record name | BOS172722 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15498 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q1: What is the mechanism of action of BOS172722 and how does this impact cancer cells?
A: BOS172722 (N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine) is a highly selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. [, ] This kinase plays a crucial role in the spindle assembly checkpoint (SAC), a critical regulatory mechanism during mitosis. The SAC ensures proper chromosome segregation by delaying cell cycle progression until all chromosomes are correctly attached to the mitotic spindle. By inhibiting MPS1, BOS172722 disrupts the SAC, leading to premature mitotic exit and ultimately, cell death. [, ] This effect is particularly pronounced in rapidly dividing cells like those found in triple-negative breast cancer (TNBC). []
Q2: Why is BOS172722 considered a promising therapeutic agent for TNBC?
A: Preclinical studies have demonstrated that BOS172722 exhibits significant antitumor activity against TNBC, both alone and in combination with the chemotherapeutic agent paclitaxel. [] TNBC cells often display a heightened sensitivity to MPS1 inhibition due to their high proliferation rate and potential for compromised spindle assembly checkpoint activity. [] Furthermore, BOS172722 synergizes with paclitaxel by abrogating the mitotic delay induced by the latter, leading to increased chromosomal segregation defects and enhanced cell death. []
Q3: What are the key structural features of BOS172722 and how do they contribute to its properties?
A: The development of BOS172722 highlighted the importance of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core for improving metabolic stability. [] Early analogs without this methyl group suffered from rapid turnover in human liver microsomes. This modification likely disrupts the recognition of the compound by metabolic enzymes, leading to improved pharmacokinetic properties. []
Q4: Has BOS172722 shown efficacy in in vivo models of cancer?
A: Yes, BOS172722 has demonstrated promising antitumor activity in various in vivo models of TNBC. In preclinical studies, the compound effectively inhibited the spindle assembly checkpoint in human tumor xenografts, as evidenced by reduced phosphorylation of histone H3 and the MPS1 substrate KNL1. [] Importantly, combination therapy with BOS172722 and paclitaxel resulted in significant tumor regression in multiple TNBC models, including patient-derived xenografts and models of systemic metastasis. [] These findings underscore the potential of BOS172722 as a therapeutic strategy for TNBC.
Q5: Are there any known biomarkers that could predict response to BOS172722 treatment?
A: Emerging research suggests that BID (BH3 interacting-domain death agonist) upregulation might be associated with increased sensitivity to MPS1 inhibitors, including BOS172722. [] Studies have shown that cell lines and patient-derived cells with high BID expression exhibit increased susceptibility to BOS172722-induced cell death. [] This sensitivity appears to be mediated by the PIDDosome, a protein complex involved in caspase-2 activation and apoptosis. [] Further investigation is warranted to validate BID as a predictive biomarker for BOS172722 efficacy in clinical settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


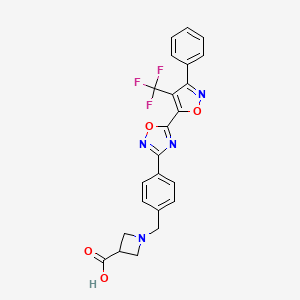
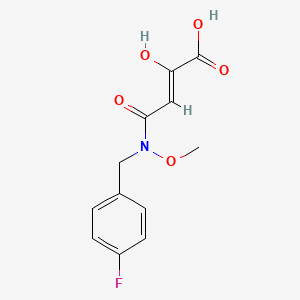

![[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid](/img/structure/B606240.png)
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)
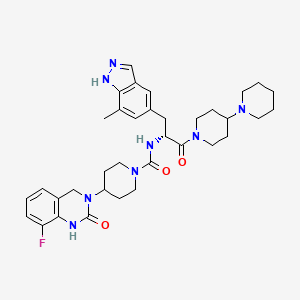
![2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B606244.png)

